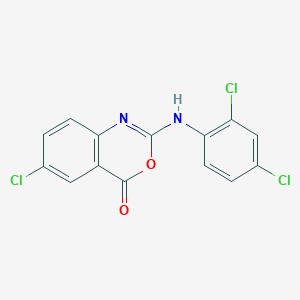

![molecular formula C12H7Br2NO2S B3037376 2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene CAS No. 477870-60-3](/img/structure/B3037376.png)

2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

- Model Adducts Synthesis : In the synthesis of model compounds for studying the alkylation of proteins by toxic metabolites, compounds similar to "2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene" are used. For example, the synthesis of Nε-(p-Bromophenyl)-L-lysine and Nτ-(p-Bromophenyl)-L-histidine was performed to model the adducts formed by the alkylation of protein nitrogen nucleophiles by bromobenzene 3,4-oxide, a toxic metabolite of bromobenzene. These compounds were synthesized through unambiguous routes and their stability under protein hydrolysis conditions was demonstrated (Bambal & Hanzlik, 1994).

Electrochemical Applications

- Reactivity in Ionic Liquids : The radical anions of compounds structurally related to "2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene" show unique reactivities in room-temperature ionic liquids. For instance, 1-bromo-4-nitrobenzene radical anions demonstrated a DISP type mechanism in N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, contrasting with their behavior in conventional non-aqueous solvents like acetonitrile or dimethyl sulfoxide. This suggests that the ionic liquid environment promotes the reactivity of these radical anions, likely through stabilization of the charged products (Ernst et al., 2013).

Materials Science Applications

- Polymer Solar Cells : In the field of materials science, derivatives similar to "2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene" are utilized to enhance the electron transfer processes in polymer solar cells. The addition of such compounds can lead to significant improvements in device performance by reducing excitonic recombination and enhancing excitonic dissociation at the donor–acceptor interface. For example, the addition of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells resulted in an optimal device performance, demonstrating the potential of these compounds in improving the efficiency of solar energy conversion devices (Fu et al., 2015).

Propiedades

IUPAC Name |

2-bromo-1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NO2S/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJUGFMZGDJPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine](/img/structure/B3037300.png)

![4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3037305.png)

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3037307.png)

![6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline](/img/structure/B3037312.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037313.png)

![3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3037315.png)